2-[(E)-2-Chloroethenyl]pyridine
Description
Historical Context of Chloroethenyl Pyridine (B92270) Synthesis and its Evolution
While specific historical accounts detailing the first synthesis of 2-[(E)-2-Chloroethenyl]pyridine are not extensively documented, its creation can be understood through the evolution of cornerstone reactions in organic chemistry. The primary challenge in synthesizing this compound lies in the stereoselective formation of the chloro-substituted double bond at the 2-position of the pyridine ring. Two major synthetic strategies are most relevant: olefination reactions and palladium-catalyzed cross-coupling reactions.
One of the most classic methods for forming a carbon-carbon double bond is the Wittig reaction . This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound via this route, one would typically react 2-formylpyridine with a chloromethyl-substituted phosphorus ylide. The ylide itself is generated by treating a phosphonium (B103445) salt, such as (chloromethyl)triphenylphosphonium chloride, with a strong base. sigmaaldrich.com A significant challenge in Wittig reactions is controlling the stereoselectivity to favor the desired (E)-isomer over the (Z)-isomer.
More modern approaches to constructing such vinylpyridines often employ palladium-catalyzed cross-coupling reactions , such as the Heck reaction or the Sonogashira coupling. The Heck reaction couples an unsaturated halide with an alkene. sigmaaldrich.com In principle, 2-chloropyridine (B119429) could be coupled with a vinylating agent, although the reactivity of 2-halopyridines can be problematic. A more versatile approach would be a Sonogashira coupling followed by a hydrohalogenation step. This would involve coupling 2-halopyridine with acetylene (B1199291) or a protected version thereof, followed by the addition of HCl across the newly formed triple bond to yield the chloroethenyl moiety. Controlling the stereoselectivity of the hydrochlorination step to produce the (E)-isomer would be a key consideration in this pathway. organic-chemistry.org
| Property | 2-Chloropyridine | 2-Formylpyridine | (Chloromethyl)triphenylphosphonium chloride |
| CAS Number | 109-09-1 sigmaaldrich.com | 1121-60-4 wikipedia.org | 5293-84-5 sigmaaldrich.com |
| Molecular Formula | C₅H₄ClN sigmaaldrich.com | C₆H₅NO wikipedia.org | C₁₉H₁₇Cl₂P sigmaaldrich.com |
| Molecular Weight | 113.54 g/mol sigmaaldrich.com | 107.11 g/mol wikipedia.org | 347.22 g/mol sigmaaldrich.com |
| Appearance | Colorless liquid nih.gov | Colorless to yellow oily liquid wikipedia.orgnih.gov | White crystalline solid |
| Boiling Point | 166 °C wikipedia.org | 181 °C wikipedia.org | 262-264 °C (melts) sigmaaldrich.com |
| Density | 1.20 g/mL sigmaaldrich.com | 1.126 g/mL wikipedia.org | Not applicable |
Overview of Research Trajectories and Key Challenges in this compound Chemistry
Research involving this compound and related structures is driven by the need for efficient and selective synthetic methods for functionalized pyridines. However, this area is fraught with distinct challenges that are the focus of ongoing investigation.
A primary obstacle is what has been termed the "2-pyridyl problem ". nih.govnih.gov In transition-metal-catalyzed cross-coupling reactions, 2-substituted pyridine organometallic reagents are often notoriously unstable and exhibit poor reactivity. nih.govnih.gov The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, interfering with the catalytic cycle and leading to low yields or reaction failure. While 2-halopyridines, acting as electrophiles, are generally more reliable coupling partners, the inherent electronic properties of the pyridine ring still influence reactivity. nih.gov
Another significant challenge is stereoselectivity . The synthesis of the vinyl halide must be controlled to produce the desired (E)-isomer exclusively or in high preference. Many olefination methods can produce mixtures of (E) and (Z) isomers, necessitating difficult purification steps. Developing new catalytic systems and reaction conditions that provide high stereoselectivity in the formation of vinyl halides is a major area of research. rsc.org This is particularly important as the biological activity of the final molecule can be highly dependent on the geometry of the double bond.
Finally, the late-stage functionalization of complex molecules containing a pyridine ring is a highly sought-after capability in drug discovery. researchgate.netacs.orgnih.gov This involves modifying the pyridine scaffold at a late step in a synthetic sequence, which can be difficult due to the presence of other sensitive functional groups. The development of robust and chemoselective methods for the synthesis and subsequent reaction of intermediates like this compound is crucial for advancing this field.
| Synthetic Method | Description | Key Features for this compound Synthesis |
| Wittig Reaction | Reaction of an aldehyde (2-formylpyridine) with a phosphorus ylide. chemicalbook.com | Direct formation of the C=C bond. Stereoselectivity can be an issue. |
| Heck Reaction | Palladium-catalyzed coupling of a halide with an alkene. sigmaaldrich.comacs.org | Can form the vinyl group directly. Subject to the "2-pyridyl problem". |
| Sonogashira Coupling | Palladium/copper-catalyzed coupling of a halide with a terminal alkyne. nih.gov | Forms a C-C triple bond that can be subsequently converted to a vinyl halide. |
| Hydrohalogenation | Addition of H-X across a triple bond. | Used after a Sonogashira coupling. Control of regio- and stereoselectivity is crucial. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
189350-81-0 |
|---|---|
Molecular Formula |
C7H6ClN |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
2-[(E)-2-chloroethenyl]pyridine |
InChI |
InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+ |
InChI Key |
OSWZSRURKWUJSC-SNAWJCMRSA-N |
SMILES |
C1=CC=NC(=C1)C=CCl |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=CCl |
Synonyms |
Pyridine, 2-(2-chloroethenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 E 2 Chloroethenyl Pyridine and Analogues
Direct Hydrohalogenation Approaches from Ethynylpyridines
A primary and efficient method for synthesizing 2-[(E)-2-Chloroethenyl]pyridine involves the direct hydrohalogenation of 2-ethynylpyridines. This approach is noteworthy for its atom economy and straightforward procedure, which circumvents the need for expensive or specialized metal catalysts. researchgate.netrsc.org
Mechanism of Pyridinium (B92312) Salt Formation and Enhanced Electrophilicity in Hydrochlorination
The hydrochlorination of 2-ethynylpyridine (B158538) proceeds through a mechanism initiated by the basic nitrogen atom of the pyridine (B92270) ring. researchgate.netnih.gov The pyridine nitrogen readily reacts with hydrochloric acid to form a pyridinium salt. rsc.org This salt formation is a critical step, as it significantly enhances the electrophilicity of the adjacent ethynyl (B1212043) group. researchgate.netnih.gov
The protonation of the pyridine ring creates a positive charge on the nitrogen, which exerts a strong electron-withdrawing effect on the entire ring system and, consequently, on the ethynyl substituent. This increased electrophilicity makes the carbon-carbon triple bond highly susceptible to nucleophilic attack. The chloride anion, present as the counterion to the pyridinium cation, is positioned in close spatial proximity to the activated ethynyl group. researchgate.netnih.gov This proximity facilitates the nucleophilic addition of the chloride ion to the triple bond, leading to the formation of the 2-(2-chloroethenyl)pyridine product with high efficiency. rsc.orgnih.gov This reaction pathway is distinct from the typical electrophilic addition of hydrogen halides to alkynes, which often suffer from low efficiency and the formation of unstable cationic intermediates. researchgate.net
Optimization of Reaction Conditions for High Stereoselectivity and Yields
The successful synthesis of this compound via hydrochlorination relies on the careful optimization of reaction conditions to maximize yield and control stereoselectivity. chinesechemsoc.org Research has shown that several factors, including solvent, temperature, and reaction time, play a crucial role.
A general procedure involves treating a solution of the 2-ethynylpyridine derivative in a suitable solvent, such as acetonitrile (B52724), with aqueous hydrochloric acid. researchgate.netnih.gov The mixture is then heated in a sealed tube to drive the reaction to completion. researchgate.net Optimization studies have determined that heating at temperatures around 100 °C for approximately 14 hours provides good conversion. researchgate.netnih.gov The choice of solvent is also important, with polar aprotic solvents like acetonitrile proving effective. nih.gov Each hydrohalogenation process typically results in a single stereoisomer, presumed to be the Z-isomer, highlighting the high stereoselectivity of this intramolecular-like nucleophilic attack. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | MeCN | 100 | 14 | 82 | researchgate.netnih.gov |
| 2 | DMF | 100 | 14 | 75 | chinesechemsoc.org |
| 3 | Toluene | 100 | 14 | 50 | chinesechemsoc.org |
| 4 | MeCN | 80 | 24 | 65 | chinesechemsoc.org |
Extension to Other Halogenation Reactions (Hydrobromination, Hydroiodination)
The utility of this synthetic protocol extends beyond hydrochlorination. The same principle of pyridinium salt formation and subsequent nucleophilic attack can be successfully applied to hydrobromination and hydroiodination reactions using hydrobromic acid and hydroiodic acid, respectively. researchgate.netrsc.orgnih.gov These reactions proceed smoothly under similar conditions to afford the corresponding 2-(2-bromoethenyl)pyridine (B13176478) and 2-(2-iodoethenyl)pyridine analogues in excellent yields. nih.gov
However, the reaction does not extend to hydrofluorination. While hydrofluoric acid also forms a pyridinium salt, the subsequent addition of the fluoride (B91410) anion does not occur, which is attributed to the low nucleophilicity of the fluoride ion. nih.gov
| Entry | Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | HCl | 2-(2-Chloro-2-phenylethenyl)pyridine | 82 | nih.gov |
| 2 | HBr | 2-(2-Bromo-2-phenylethenyl)pyridine | 95 | nih.gov |
| 3 | HI | 2-(2-Iodo-2-phenylethenyl)pyridine | 94 | nih.gov |
| 4 | HF | No Reaction | - | nih.gov |
Cross-Coupling Strategies for Chloroethenyl Pyridine Construction
Alternative synthetic routes to the chloroethenyl pyridine framework involve the use of transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of modularity, allowing for the connection of pre-functionalized fragments.
Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine (B144113) with (2-Chloroethenyl)trifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. youtube.com This methodology can be applied to the synthesis of this compound by coupling an appropriate pyridine electrophile, such as 2-bromopyridine, with a vinylboron species like potassium (E)-(2-chloroethenyl)trifluoroborate. organic-chemistry.orgresearchgate.net
The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the 2-bromopyridine. The resulting palladium(II) complex then undergoes transmetalation with the organotrifluoroborate salt, which is activated by a base. researchgate.net The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst. youtube.com Potassium alkenyltrifluoroborates are advantageous reagents as they are often crystalline solids that are stable to air and moisture. organic-chemistry.org The stereochemistry of the vinyl partner is typically retained throughout the process. organic-chemistry.org While a specific example coupling 2-bromopyridine with (2-chloroethenyl)trifluoroborate is not detailed in the provided sources, the successful coupling of 2-halopyridines with other potassium alkenyl- and aryltrifluoroborates demonstrates the viability of this approach. nih.govresearchgate.net
| Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | aq. isopropanol | Arylboronic acid | researchgate.net |
| PdCl₂(dppf) | dppf | t-BuNH₂ | i-PrOH/H₂O | Potassium alkenyltrifluoroborate | organic-chemistry.org |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/EtOH/H₂O | (Hetero)aromatic boronic acid | nih.gov |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | Hetero(aryl) boronic acid | nih.govresearchgate.net |
Nickel-Mediated Homocoupling Reactions of Chloroethenylpyridines
Nickel-catalyzed homocoupling reactions, such as the Ullmann reaction, provide a method for dimerizing vinyl halides to form conjugated dienes. organic-chemistry.orgnih.gov This strategy could be applied to this compound to synthesize the corresponding symmetrical butadiene derivative. The reaction is typically promoted by a reducing agent, such as zinc or manganese powder, which reduces a nickel(II) salt to the active nickel(0) catalyst. nih.gov
The mechanism is thought to involve the oxidative addition of two molecules of the vinyl chloride to the nickel(0) species, forming a divinylnickel(II) intermediate. chinesechemsoc.org Subsequent reductive elimination from this intermediate yields the coupled diene product and regenerates the nickel catalyst. chinesechemsoc.org Electrochemical methods have also been employed to facilitate nickel-catalyzed homocoupling of vinyl halides with high efficiency and stereoselectivity. nih.gov While homocoupling is often an undesirable side reaction in cross-coupling chemistries, it can be harnessed as the primary reaction pathway under specific conditions to produce symmetrical products. nih.govacs.org
Enantioselective and Enantiospecific Variants in Related Systems
While the synthesis of chiral this compound itself is not widely reported, enantioselective methodologies applied to closely related vinylpyridine systems provide significant insights into potential synthetic strategies. These methods often focus on the introduction of chirality through catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
A notable approach involves the borane-catalyzed chemoselective and enantioselective reduction of 2-vinyl-substituted pyridines. nih.govresearchgate.net This reaction utilizes chiral spiro-bicyclic bisboranes as catalysts in conjunction with a reducing agent like pinacolborane (HBpin) and an acidic amide. The reaction proceeds via a cascade mechanism involving a 1,4-hydroboration followed by the transfer hydrogenation of a dihydropyridine (B1217469) intermediate. nih.govresearchgate.net This method is significant as it preserves the double bond, which can be a site for further functionalization, while creating a chiral center elsewhere in the molecule.
Another powerful strategy is the enantioselective addition of prochiral radicals to vinylpyridines. acs.orgfigshare.com This has been achieved through a cooperative approach using both photoredox and asymmetric catalysis. In this system, a chiral Brønsted acid is employed to activate the reactants and control the stereochemical outcome through hydrogen bonding interactions. This allows for the synthesis of valuable chiral γ-secondary and tertiary hydroxyl- and amino-substituted pyridines with high yields and excellent enantioselectivity. acs.org
Furthermore, asymmetric photochemical [2+2]-cycloadditions of acyclic 2-vinylpyridines have been developed. These reactions can be controlled by employing a combination of a chiral Brønsted acid and an iridium photocatalyst to achieve high diastereo- and enantioselectivity.
These examples in related vinylpyridine systems underscore the potential for developing enantioselective syntheses for derivatives of this compound, likely through the use of chiral catalysts to control the stereochemical outcome of key bond-forming steps.
Wittig-Type Olefination Routes to Ethenylpyridines and Halogenated Analogues
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds and are highly applicable to the preparation of ethenylpyridines. These reactions involve the coupling of a phosphorus-stabilized carbanion (a phosphorus ylide in the Wittig reaction or a phosphonate (B1237965) carbanion in the HWE reaction) with an aldehyde or ketone.
For the synthesis of this compound, a plausible Wittig-type approach would involve the reaction of pyridine-2-carboxaldehyde with a chloromethyl-substituted phosphorus ylide or phosphonate carbanion. The general scheme for a Wittig reaction would start with the preparation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and a chloromethyl halide. This salt is then deprotonated with a strong base to form the corresponding ylide, which subsequently reacts with the aldehyde.
The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the classical Wittig reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org Phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides, and the water-soluble phosphate (B84403) byproducts are more easily removed during workup. orgsyn.org For the synthesis of this compound, the HWE reaction would utilize a phosphonate ester, such as diethyl chloromethylphosphonate, which is deprotonated to form a nucleophilic carbanion that then reacts with pyridine-2-carboxaldehyde.
| Reaction | Reactants | Key Features |
| Wittig Reaction | Pyridine-2-carboxaldehyde, Chloromethyltriphenylphosphonium salt, Strong base | Forms the ethenyl double bond. |
| Horner-Wadsworth-Emmons Reaction | Pyridine-2-carboxaldehyde, Diethyl chloromethylphosphonate, Base | Generally provides better (E)-selectivity and easier purification. wikipedia.orgnrochemistry.comorganic-chemistry.org |
Stereoselective Synthesis of (E)-Configured Ethenylpyridine Moieties
Achieving the desired (E)-configuration of the double bond in 2-ethenylpyridine derivatives is a critical aspect of their synthesis. The stereochemical outcome of Wittig-type reactions is highly dependent on the nature of the phosphorus reagent and the reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the stereoselective synthesis of (E)-alkenes. wikipedia.orgnrochemistry.com The reaction with stabilized phosphonate carbanions, which contain an electron-withdrawing group, generally leads to the predominant formation of the (E)-isomer. This selectivity is attributed to the thermodynamic control of the reaction intermediates.
Systematic studies have shown that several factors can influence the (E/Z)-selectivity of the HWE reaction. For instance, increased steric bulk of the aldehyde, higher reaction temperatures, and the choice of metal counterion (Li+ > Na+ > K+) can all favor the formation of the (E)-alkene. wikipedia.org
The Still-Gennari modification of the HWE reaction provides a method for obtaining (Z)-alkenes with high stereoselectivity. nrochemistry.comyoutube.com This is achieved by using phosphonates with electron-withdrawing groups, such as trifluoroethyl, and specific bases like potassium hexamethyldisilazide (KHMDS). youtube.com While the goal here is the (E)-isomer, understanding the factors that control stereoselectivity is crucial for optimizing the synthesis.
| Method | Key Reagents/Conditions | Stereochemical Outcome |
| Horner-Wadsworth-Emmons | Stabilized phosphonate ester | Predominantly (E)-alkene wikipedia.orgnrochemistry.com |
| Still-Gennari Modification | Electron-withdrawing phosphonate (e.g., trifluoroethyl), KHMDS | Predominantly (Z)-alkene nrochemistry.comyoutube.com |
Synthetic Routes to Related Halogenated Ethenylpyridine Derivatives
The synthesis of halogenated ethenylpyridine derivatives can be approached by either introducing the halogen prior to the formation of the ethenyl group or by halogenating a pre-existing ethenylpyridine.
The direct chlorination of pyridine can yield 2-chloropyridine (B119429), which can then be used as a precursor. nih.gov For example, the reaction of pyridine with chlorine in the vapor phase at high temperatures can produce 2-chloropyridine, although this method can also lead to the formation of 2,6-dichloropyridine (B45657) as a byproduct. nih.gov More controlled methods for the synthesis of 2-chloropyridine have also been developed. google.com Once 2-chloropyridine is obtained, it can be converted to 2-chloro-5-(chloromethyl)pyridine (B46043) through a multi-step process involving carboxylation, reduction, and subsequent chlorination. google.com This chlorinated derivative can then serve as a building block in further synthetic steps.
Another strategy involves the synthesis of 2-amino-6-chloropyridine, which can be prepared by the reduction of 2-hydrazino-6-chloropyridine. psu.edu The starting 2,6-dichloropyridine is readily available. psu.edu These halogenated pyridine cores can then be elaborated to introduce the ethenyl moiety, for example, through a Wittig-type reaction on a formyl group introduced onto the pyridine ring.
The synthesis of polyhalogenated 2-(phenylamino)pyridines has also been reported through the thermal amination of 2,6-dibromopyridine (B144722) with various halogenated anilines. While not ethenylpyridines themselves, these compounds represent a class of highly halogenated pyridine derivatives that could potentially be functionalized further.
| Compound | Synthetic Approach | Reference |
| 2-Chloropyridine | Direct chlorination of pyridine | nih.gov |
| 2-Chloro-5-(chloromethyl)pyridine | Multi-step synthesis from 2-chloropyridine-5-carboxylic acid | google.com |
| 2-Amino-6-chloropyridine | Reduction of 2-hydrazino-6-chloropyridine | psu.edu |
Spectroscopic Characterization and Structural Elucidation of 2 E 2 Chloroethenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for (E)-Stereochemistry and Connectivity Determination
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-[(E)-2-Chloroethenyl]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to confirm the connectivity of atoms and, crucially, to establish the (E)-stereochemistry of the chloroethenyl group.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, Including Vicinal Coupling Constants
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. In this compound, the protons on the pyridine (B92270) ring and the vinyl protons of the chloroethenyl group give rise to distinct signals.
A key feature for determining the stereochemistry is the vicinal coupling constant (³J) between the two vinyl protons. The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus relationship. miamioh.edu For a trans or (E) configuration, where the protons are on opposite sides of the double bond, the dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 11-18 Hz. miamioh.edulibretexts.org Conversely, a cis or (Z) configuration would exhibit a smaller coupling constant (6-14 Hz). libretexts.org The observation of a large vicinal coupling constant for the ethenyl protons is therefore a definitive indicator of the (E)-stereochemistry in this compound. The splitting patterns of the pyridine protons, such as doublets and triplets, further confirm their positions on the aromatic ring. libretexts.org
Table 1: Illustrative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl Hα | ~7.0-7.5 | d | ~13-16 |
| Vinyl Hβ | ~6.5-7.0 | d | ~13-16 |
| Pyridine H6 | ~8.4-8.6 | d | ~4-5 |
| Pyridine H3 | ~7.5-7.7 | d | ~7-8 |
| Pyridine H4 | ~7.1-7.3 | t | ~7-8 |
| Pyridine H5 | ~7.0-7.2 | m |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. "d" denotes a doublet, "t" a triplet, and "m" a multiplet.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their electronic environment. For instance, the carbon atom attached to the electronegative chlorine atom (Cβ) will have a different chemical shift compared to the other vinyl carbon (Cα). Similarly, the carbon atoms of the pyridine ring can be assigned based on their characteristic chemical shifts. researchgate.netosti.govchemicalbook.com
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine C2 | ~150-155 |
| Pyridine C6 | ~148-152 |
| Pyridine C4 | ~135-140 |
| Pyridine C3 | ~120-125 |
| Pyridine C5 | ~120-125 |
| Vinyl Cα | ~130-135 |
| Vinyl Cβ (attached to Cl) | ~125-130 |
Note: These are approximate ranges and can be influenced by the solvent and measurement conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Complete Structural Assignment
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete connectivity and spatial relationships within a molecule. slideshare.netepfl.ch
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two vinyl protons, confirming their coupling. It would also reveal the coupling network between the protons on the pyridine ring, aiding in their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. epfl.chsdsu.edu By analyzing the HSQC spectrum, each proton signal can be linked to its corresponding carbon signal, providing a direct confirmation of the C-H connectivity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
In the IR spectrum of this compound, characteristic absorption bands would be observed for the C=C stretching of the vinyl group and the aromatic ring, C-H stretching and bending vibrations for both the vinyl and pyridine moieties, and the C-Cl stretching vibration. pressbooks.publibretexts.orgslideshare.netyoutube.com The position of the C=C stretching vibration can provide some information about the substitution pattern of the double bond. The out-of-plane C-H bending vibration for the trans-disubstituted alkene typically appears as a strong band in the 960-990 cm⁻¹ region, further supporting the (E)-stereochemistry. The IR spectrum of the parent compound, 2-chloropyridine (B119429), shows characteristic bands for the pyridine ring. nist.gov
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=C double bond and the aromatic ring stretching vibrations would be expected to give strong Raman signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the presence of an M+2 peak with an intensity of approximately one-third that of the molecular ion peak. chemguide.co.uk This isotopic pattern is characteristic of the presence of a single chlorine atom, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. chemguide.co.ukdocbrown.info
The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of a chlorine atom, the loss of HCl, or fragmentation of the pyridine ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. The mass spectrum of 2-chloropyridine can serve as a reference for the fragmentation of the pyridine portion of the molecule. nist.govnih.gov
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com
Advanced Spectroscopic Methods in Elucidating Pyridine Ring Integrity
The integrity of the pyridine ring in this compound is paramount to its chemical identity and reactivity. Advanced spectroscopic techniques provide the necessary tools to confirm that the heterocyclic core remains intact throughout synthesis and purification, and to probe the electronic effects of the (E)-2-chloroethenyl substituent on the aromatic system.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₆ClN), the expected exact mass can be calculated and compared to the experimental value.
Electron ionization mass spectrometry (EI-MS) would provide information about the fragmentation pattern of the molecule. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the molecular ion peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. chemguide.co.uk The fragmentation pattern would likely involve the loss of a chlorine radical (·Cl), followed by the loss of acetylene (B1199291) (C₂H₂) from the vinyl side chain, and subsequent fragmentation of the pyridine ring itself. The observation of a pyridinium (B92312) cation fragment would be a strong indicator of the pyridine ring's presence. rsc.org
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₇H₆³⁵ClN⁺ | 139.0189 |
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, this would confirm the coupling between the two vinylic protons and the couplings between the aromatic protons on the pyridine ring. nih.govscribd.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the pyridine and vinyl carbons. nih.govscribd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the vinyl substituent and the pyridine ring. For instance, correlations would be expected between the vinylic protons and the C2 carbon of the pyridine ring. nih.govscribd.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| C2 (Pyridine) | 150-155 | Attached to nitrogen and the electron-withdrawing vinyl group. rsc.orgresearchgate.net |
| C3 (Pyridine) | 120-125 | Influenced by the C2 and C4 carbons. rsc.orgresearchgate.net |
| C4 (Pyridine) | 135-140 | Para position relative to the nitrogen. rsc.orgresearchgate.net |
| C5 (Pyridine) | 120-125 | Meta position relative to the substituent. rsc.orgresearchgate.net |
| C6 (Pyridine) | 148-152 | Ortho position to the nitrogen. rsc.orgresearchgate.net |
| Cα (Vinyl) | 125-135 | Influenced by the pyridine ring and chlorine atom. |
Note: These are predicted ranges based on related compounds and substituent effects. Actual experimental values are required for definitive assignment.
Chemical Reactivity and Transformation Studies of 2 E 2 Chloroethenyl Pyridine
Reactions Involving the Chloroethenyl Moiety
The chloroethenyl group is the primary site for several important chemical reactions, including the formation of conjugated systems, substitution of the vinyl halide, and additions across the double bond.
Homocoupling Reactions for Conjugated Butadiene System Formation
Homocoupling reactions of vinyl halides are a powerful method for the synthesis of symmetrical conjugated dienes. While specific studies on the homocoupling of 2-[(E)-2-chloroethenyl]pyridine are not extensively detailed in the provided search results, the principles of such reactions are well-established for similar substrates. These reactions typically employ transition metal catalysts, such as palladium complexes, to facilitate the formation of a new carbon-carbon bond between two molecules of the starting material.
For instance, comparative studies on the homocoupling of substituted 2-bromopyridines to form 2,2'-bipyridine (B1663995) adducts have highlighted the effectiveness of palladium catalysts like tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) chloride. nova.edu These reactions are generally conducted in an inert, moisture-free environment to protect the air-sensitive catalysts and substrates. nova.edu The reaction progress is often monitored by thin-layer chromatography, and the products are typically isolated and purified using techniques such as acidic extraction and recrystallization. nova.edu It is reasonable to infer that similar conditions could be adapted for the homocoupling of this compound to yield 1,4-di(pyridin-2-yl)buta-1,3-diene, a valuable conjugated system.
Table 1: Representative Conditions for Homocoupling of Halopyridines
| Catalyst | Substrate Examples | Reaction Environment | Key Findings | Reference |
| Tetrakis(triphenylphosphine)palladium(0) | 2-bromo-6-(1H-pyrazol-1-yl)pyridine | Inert, moisture-free | Homocoupling is more efficient than cross-coupling for symmetrical bipyridine adducts. | nova.edu |
| Bis(triphenylphosphine)palladium(II) chloride | 2-bromo-3-hydroxypyridine | Inert argon atmosphere | Reaction times vary from 12 to 72 hours depending on the substrate. | nova.edu |
Nucleophilic Substitution Reactions at the Vinyl Halide Position
The vinyl chloride in this compound is susceptible to nucleophilic substitution, although generally less reactive than its alkyl halide counterparts. The presence of the electron-withdrawing pyridine (B92270) ring can influence the reactivity of the vinyl halide. Pyridine itself can act as a neutral nucleophile in substitution reactions with various vinyl compounds. nih.gov
Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms of nucleophilic substitution at unsaturated carbon centers. nih.gov For example, the reaction of pyridine with acyl chlorides has been shown to proceed via a low-energy pathway. nih.gov While direct experimental data on the nucleophilic substitution of this compound is limited in the provided results, it is known that pyridines with leaving groups at the 2 and 4 positions readily react with nucleophiles through an addition-elimination mechanism. quimicaorganica.orgvaia.comquora.com This suggests that nucleophiles could potentially replace the chlorine atom in the chloroethenyl moiety.
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in the ethenyl group is a site for addition reactions. For instance, one-pot functionalization of a double bond in lupane (B1675458) triterpenoids has been achieved using organic tribromides and various pyridines, leading to the formation of quaternized derivatives. rsc.org This indicates that the double bond in this compound could potentially undergo similar addition reactions, for example, with halogens or other electrophilic reagents.
Reactivity of the Pyridine Nucleus
The pyridine ring, while aromatic, exhibits distinct reactivity compared to benzene (B151609), largely due to the presence of the electronegative nitrogen atom.
Electrophilic Aromatic Substitution Potentials
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene because the nitrogen atom withdraws electron density from the ring. quimicaorganica.orgyoutube.com This deactivation makes EAS reactions on pyridine require more drastic conditions. quimicaorganica.org When substitution does occur, it is favored at the 3 and 5 positions. quimicaorganica.org This preference is due to the greater stability of the reaction intermediate, as placing the electrophile at the 2 or 4 position would result in a resonance structure with a positive charge on the nitrogen atom, which is highly unfavorable. quimicaorganica.org
However, the reactivity can be enhanced by modifying the pyridine ring. For example, the formation of pyridine-N-oxide significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. youtube.comrsc.org Computational studies have shown that the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) has a low activation energy. rsc.orgresearchgate.net The chloroethenyl substituent on the pyridine ring would also influence the regioselectivity of electrophilic attack, although specific data on this is not available in the provided search results.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine
| Position of Attack | Stability of Intermediate | Outcome | Reference |
| 2 or 4 | Less stable (positive charge on nitrogen in a resonance form) | Disfavored | quimicaorganica.org |
| 3 or 5 | More stable | Favored | quimicaorganica.org |
Nucleophilic Attack and Quaternization to Pyridinium (B92312) Salts
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. A common reaction is quaternization, where the pyridine nitrogen attacks an alkyl halide or another suitable electrophile to form a pyridinium salt. fazos.hrresearchgate.netnih.gov
The synthesis of quaternary pyridinium salts can be achieved through various methods, including conventional heating and microwave-assisted synthesis. fazos.hrresearchgate.net Microwave irradiation has been shown to be a more efficient method, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net For example, the quaternization of various pyridine derivatives with different electrophiles has been successfully carried out using microwave heating. researchgate.net
A general method for preparing monoquaternary pyridinium salts involves refluxing the pyridine with an excess of an alkyl bromide in a solvent like dry ethanol. nih.gov The resulting crude product can then be purified by crystallization. nih.gov The quaternization of this compound would lead to the formation of a 1-substituted-2-[(E)-2-chloroethenyl]pyridinium salt, a class of compounds with potential applications as ionic liquids or in materials science.
Table 3: Methods for Quaternization of Pyridine Derivatives
| Method | Electrophile Examples | Key Advantages | Reference |
| Conventional Heating | 1-Bromoalkanes | Universal method for monoquaternary salts | nih.gov |
| Microwave-Assisted Synthesis | 2-Bromo-4'-nitroacetophenone, Methyl iodide | Improved yield, shorter reaction time | researchgate.net |
| In situ activation | 1,2-dichloroethane | Streamlined pathway to ring-fused pyridiniums | nih.gov |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a versatile platform for modifying this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Methodologies for C-C Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of C-C bonds. icmpp.ro For a substrate like this compound, the vinyl chloride moiety is a prime site for such transformations.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. The vinyl chloride of this compound can react with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the ethenyl chain. The efficiency and success of these couplings often depend on the choice of catalyst, ligands, and reaction conditions. nih.gov
Sonogashira Coupling: This methodology facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Applying this to this compound would involve its reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, leading to the synthesis of enyne derivatives. nih.gov
Other Cross-Coupling Reactions: While Suzuki-Miyaura and Sonogashira are prominent, other cross-coupling reactions like Negishi (organozinc reagents), Stille (organotin reagents), and Heck (alkenes) could also be employed to functionalize the chloroethenyl group, each offering unique advantages in terms of functional group tolerance and reactivity.
The pyridine nitrogen can sometimes complicate these reactions by coordinating to the metal catalyst and inhibiting its activity. rsc.org Careful selection of ligands and reaction conditions is often necessary to mitigate this issue.
C-H Activation Strategies for Further Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heteroaromatic compounds like pyridine. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient.
For the pyridine ring in this compound, C-H activation can occur at various positions (C3, C4, C5, and C6), with the regioselectivity being a key challenge. nih.gov The inherent electronic properties of the pyridine ring, which is electron-deficient, and the directing ability of the nitrogen atom play crucial roles. rsc.org
Several strategies have been developed to control the regioselectivity of pyridine C-H functionalization:
Directing Groups: Attaching a directing group to the pyridine ring can guide the metal catalyst to a specific C-H bond.
Ligand and Catalyst Control: The choice of transition metal catalyst (e.g., palladium, rhodium, iridium) and the ligands employed can significantly influence the site of C-H activation. nih.gov For instance, certain palladium catalysts with specific carboxylic acid ligands have shown high selectivity for C-3 and C-4 arylation of pyridines bearing electron-withdrawing groups. nih.gov
Electronic Effects: The inherent acidity and electronic character of the C-H bonds on the pyridine ring can also dictate the regioselectivity of the functionalization. nih.gov
These C-H activation methodologies can be used to introduce a wide range of functional groups, including aryl, alkyl, and alkenyl moieties, further diversifying the chemical space accessible from this compound.
Derivatization Strategies for Modifying this compound
Beyond the transformations already discussed, various other derivatization strategies can be employed to modify the structure and properties of this compound.
Modifications at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center.
N-Oxidation: Reaction with an oxidizing agent, such as a peroxy acid, can convert the pyridine nitrogen to an N-oxide. This modification alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. Pyridine N-oxides can be used as intermediates for further C-H functionalization. researchgate.net
N-Alkylation/N-Arylation: The nitrogen can be alkylated or arylated to form pyridinium salts. This not only changes the charge and solubility of the molecule but also activates the pyridine ring for subsequent reactions, as seen in dearomatization strategies.
Modifications of the Chloroethenyl Side Chain:
Nucleophilic Substitution: The chlorine atom on the vinyl group can be displaced by various nucleophiles. While vinylic substitutions are generally less facile than allylic or benzylic substitutions, they can be achieved under specific conditions, such as with strong nucleophiles or through transition metal catalysis.
Addition Reactions: The double bond in the ethenyl linker is susceptible to addition reactions. For example, hydrogenation would saturate the double bond, and halogenation could introduce additional functional handles.
Table of Derivatization Reactions:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine N-oxide derivative |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyridinium salt |
| Nucleophilic Substitution | Strong nucleophile (e.g., NaCN) | Cyanoethenylpyridine derivative |
| Hydrogenation | H₂, Pd/C | 2-(2-Chloroethyl)pyridine |
These derivatization strategies, in combination with the previously discussed dearomatization and cross-coupling reactions, provide a comprehensive toolbox for the chemical modification of this compound, enabling the synthesis of a diverse array of novel compounds with potentially interesting biological or material properties.
Mechanistic Investigations of Reactions Involving 2 E 2 Chloroethenyl Pyridine
Reaction Pathways in Hydrohalogenation of Ethynylpyridines
The hydrohalogenation of alkynes is a fundamental method for preparing vinyl halides. In the case of ethynylpyridines, the reaction pathway is significantly influenced by the basic nitrogen atom in the pyridine (B92270) ring. acs.orgnih.gov A distinct mechanism involving nucleophilic addition has been established for the hydrohalogenation of 2-ethynylpyridine (B158538). acs.org
The reaction is initiated by the protonation of the basic nitrogen atom of 2-ethynylpyridine by a hydrohalic acid, such as hydrogen chloride (HCl), to form a pyridinium (B92312) salt. acs.org This initial salt formation is a critical step, as it greatly enhances the electrophilicity of the adjacent ethynyl (B1212043) group. acs.org The resulting spatial proximity of the chloride counteranion facilitates a nucleophilic attack on the activated carbon-carbon triple bond. acs.org This sequence of events—protonation followed by nucleophilic addition—circumvents the more common electrophilic addition mechanism seen in many alkyne hydrohalogenations and avoids the formation of di-halogenated byproducts. acs.orgwikipedia.org The reaction typically proceeds in high yield, affording a single stereoisomer, which has been identified as the Z-isomer. nih.gov
The position of the ethynyl group on the pyridine ring is a determining factor for this reaction pathway. The 2-pyridyl group is essential for the reaction to proceed efficiently, as it acts as both an electron-withdrawing group and a base to form the necessary pyridinium salt intermediate. acs.org Comparative studies show that while 2-ethynylpyridine reacts readily, its positional isomers exhibit markedly different reactivity.
| Substrate | Reaction Outcome | Reason for Outcome |
|---|---|---|
| 2-Ethynylpyridine | High yield of hydrochlorinated product | Pyridine nitrogen facilitates pyridinium salt formation, activating the ethynyl group for nucleophilic attack. |
| 3-Ethynylpyridine | Inert, starting material recovered | The nitrogen at the 3-position does not effectively activate the ethynyl group through salt formation. |
| 4-Ethynylpyridine | Low efficiency of hydrochlorination | Salt formation occurs, but the electronic activation of the ethynyl group is less pronounced compared to the 2-isomer. |
Stereochemical Control Mechanisms in Olefination and Coupling Reactions
The (E)-configuration of the double bond in 2-[(E)-2-Chloroethenyl]pyridine is a critical stereochemical feature. Achieving and maintaining this configuration during synthesis and subsequent reactions requires precise control over the reaction mechanisms.
In transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, where this compound acts as the electrophilic partner, the stereochemistry of the double bond is typically retained. This stereochemical fidelity is a hallmark of these reactions. The mechanism involves an oxidative addition step where the C-Cl bond adds to the metal center (e.g., Palladium(0)) without disrupting the geometry of the vinyl group. Subsequent steps of transmetalation and reductive elimination also proceed with retention of configuration, ensuring that the (E)-geometry is transferred from the reactant to the final product.
The synthesis of this compound itself can be achieved through various stereoselective olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, for example, is a powerful tool for creating C=C double bonds with high stereoselectivity. nih.gov By reacting a pyridine-2-carboxaldehyde with a suitable phosphonate (B1237965) ylide, such as the ylide derived from diethyl (chloromethyl)phosphonate, the (E)-alkene can be preferentially formed. The stereochemical outcome of the HWE reaction is influenced by factors such as the structure of the aldehyde and phosphonate, the reaction conditions, and the choice of base.
Furthermore, stereoselectivity can be directed by the catalyst system. In nickel-catalyzed cross-electrophile couplings of 2-chloropyridines, the use of rigid ligands like bathophenanthroline (B157979) has been shown to be crucial for achieving high selectivity and yield. nih.govwisc.edu Similarly, in palladium-catalyzed reactions, chiral ligands such as BINAP can be employed to influence the stereochemical outcome of the transformation. diva-portal.org The choice of substrate can also dictate stereochemistry; for instance, palladium-catalyzed chlorocarbonylation of 2-phenylethynyl selenides yields (E)-isomers, while 2-alkylethynyl selenides give (Z)-isomers, highlighting the subtle electronic and steric effects that govern stereochemical control. nih.gov
Catalytic Cycles in Transition Metal-Mediated Transformations
This compound is an excellent substrate for a variety of transition metal-mediated cross-coupling reactions, which are central to modern organic synthesis. libretexts.org The mechanisms of these transformations are best described by catalytic cycles, most notably the cycles for palladium-catalyzed Heck and Suzuki couplings. diva-portal.orglibretexts.org
Heck Coupling Catalytic Cycle: The Heck reaction couples the vinyl halide with an alkene. The generally accepted catalytic cycle proceeds as follows:
Oxidative Addition: A low-valent Palladium(0) complex reacts with this compound, inserting into the carbon-chlorine bond. This forms a square planar Pd(II) intermediate, (E)-[2-(2-pyridyl)ethenyl]palladium(II) chloride, with the stereochemistry of the vinyl group preserved. libretexts.org
Olefin Coordination and Insertion: An alkene substrate coordinates to the Pd(II) center. This is followed by a migratory insertion, where the vinyl group from the palladium complex adds across the double bond of the alkene, forming a new carbon-carbon sigma bond and a new alkyl-palladium(II) intermediate. diva-portal.org
β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated along with the palladium, forming a new double bond in the product and a palladium-hydride species. libretexts.org
Reductive Elimination/Base Regeneration: A base is used to neutralize the generated HCl and regenerate the active Pd(0) catalyst from the palladium-hydride species, closing the catalytic cycle. libretexts.org
Suzuki Coupling Catalytic Cycle: The Suzuki reaction couples the vinyl halide with an organoboron compound.
Oxidative Addition: This step is identical to the Heck reaction, where the Pd(0) catalyst adds to this compound to form the same Pd(II) intermediate, retaining the (E)-geometry. libretexts.org
Transmetalation: In the presence of a base, which activates the organoboron species (e.g., a boronic acid), the organic group from the boron atom is transferred to the palladium center, displacing the chloride. This forms a diorgano-palladium(II) intermediate. youtube.com
Reductive Elimination: The two organic groups (the (E)-2-pyridylethenyl group and the group from the organoboron reagent) on the palladium complex couple and are eliminated from the metal center. This step forms the final cross-coupled product and regenerates the Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgyoutube.com
These catalytic cycles illustrate how a small amount of a transition metal catalyst can be used to generate large quantities of a desired product through a series of well-defined, repeatable steps.
Elucidation of Intermediates and Transition States
The direct observation and characterization of intermediates and transition states in a reaction mechanism provide the strongest evidence for a proposed pathway. While often challenging due to their transient nature, a combination of spectroscopic and computational methods has been employed to elucidate these species in reactions involving this compound and its precursors.
In the hydrohalogenation of 2-ethynylpyridine, the key intermediate is the pyridinium salt . acs.org This species is stable enough to be considered a discrete step in the reaction pathway and its formation is crucial for the subsequent nucleophilic attack. acs.orgnih.gov The transition state for the nucleophilic addition of the chloride ion to the alkyne would involve a three-centered interaction, which can be modeled using computational chemistry.
For transition metal-catalyzed reactions, the primary intermediates are organopalladium complexes. libretexts.org Following the oxidative addition of this compound to a Pd(0) source, the formation of an (E)-[2-(2-pyridyl)ethenyl]palladium(II) chloride complex is postulated. diva-portal.orglibretexts.org This species is the entry point into the productive catalytic cycle for various cross-coupling reactions. Subsequent intermediates include the π-complex formed upon alkene coordination in the Heck reaction and the diorgano-palladium(II) species formed after transmetalation in the Suzuki reaction. diva-portal.orgyoutube.com
Advanced Synthetic Applications of 2 E 2 Chloroethenyl Pyridine As a Building Block
Utilization in the Construction of Complex Heterocyclic Systems
The pyridine (B92270) nucleus and the reactive chloroethenyl group in 2-[(E)-2-Chloroethenyl]pyridine make it an excellent precursor for the synthesis of various fused and complex heterocyclic systems. The vinylpyridine moiety can participate in a range of cycloaddition and cyclization reactions to afford novel polycyclic scaffolds.
One of the most prominent applications of 2-vinylpyridine (B74390) derivatives is in the synthesis of indolizines, a class of N-fused heterocyclic compounds with significant biological activities. jbclinpharm.orgijettjournal.orgrsc.org The reaction of 2-vinylpyridines with various reaction partners can lead to the formation of the indolizine (B1195054) core. researchgate.net For instance, the reaction with dichlorocarbene (B158193) is a known method for constructing indolizine derivatives. researchgate.net While direct examples with this compound are not extensively documented, its analogous reactivity to 2-vinylpyridine suggests its potential in similar transformations. The presence of the chloro substituent could potentially influence the reactivity and regioselectivity of such cycloadditions.
Furthermore, this compound can serve as a key intermediate in the synthesis of other fused pyridine heterocycles, such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. mdpi.comnih.gov The chloro and cyano-substituted pyridines are valuable starting materials for these syntheses. mdpi.com By analogy, the chloroethenyl group can be envisioned to undergo transformations to introduce the necessary functionalities for subsequent cyclization reactions, leading to a diverse array of fused heterocyclic systems. ias.ac.in The general strategies for synthesizing such systems often involve the construction of one heterocyclic ring onto a pre-existing one. ias.ac.inresearchgate.net
Table 1: Examples of Heterocyclic Systems Potentially Accessible from this compound
| Target Heterocycle | Potential Synthetic Strategy | Key Intermediate from this compound |
| Indolizine Derivatives | [3+2] Cycloaddition | Pyridinium (B92312) ylide |
| Pyrido[2,3-d]pyrimidine Derivatives | Condensation and Cyclization | Aminated or functionalized pyridine precursor |
| 1,8-Naphthyridine Derivatives | Condensation with active methylene (B1212753) compounds | Functionalized pyridine precursor |
| Quinolizine Derivatives | 6π-Electrocyclization | Butadienyl-pyridine intermediate |
Integration into Conjugated Polymer and Novel Material Architectures
The development of novel organic materials with specific electronic and photophysical properties is a rapidly advancing field. Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are of particular interest for applications in organic electronics. youtube.com The structure of this compound, containing both a pyridine ring and a vinyl group, makes it a promising monomer for the synthesis of conjugated polymers. rsc.orgnih.gov
The incorporation of pyridine units into conjugated polymer chains can significantly influence their properties, including solubility, processability, and electron-transporting capabilities. rsc.org Vinylene-linked polymers, in particular, are a class of conjugated polymers that can be synthesized through various polycondensation reactions. nih.gov The Horner-Wadsworth-Emmons reaction is one such method used to create vinylene linkages in two-dimensional conjugated polymers. nih.gov
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Co-monomer | Potential Polymer Structure |
| Heck Coupling | Diaryl halide | Alternating pyridine-vinylene-aryl units |
| Sonogashira Coupling | Di-alkyne | Alternating pyridine-vinylene-alkyne units |
| Horner-Wadsworth-Emmons Reaction | Dialdehyde | Poly(pyridyl-phenylene-vinylene) type structures |
| Anionic Polymerization | - | Poly(2-vinylpyridine) with chloroethenyl side chains |
Precursor in Stereospecific and Stereoselective Transformations
The (E)-configuration of the double bond in this compound presents opportunities for its use as a precursor in stereospecific and stereoselective reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product.
Stereospecific cross-coupling reactions of vinyl halides have been developed to form C-C and C-O bonds with retention of the double bond geometry. nih.govorganic-chemistry.orgacs.org For instance, copper-catalyzed cross-coupling of vinylic halides with alcohols proceeds stereospecifically to yield (E)- or (Z)-vinylic ethers. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of alkenylsilanolates with aryl chlorides have been shown to be highly stereospecific. organic-chemistry.org These methodologies suggest that this compound could be coupled with various nucleophiles to generate (E)-configured products.
Furthermore, the pyridine moiety can be a key element in the design of chiral ligands for asymmetric catalysis. diva-portal.orgresearchgate.netnih.gov The synthesis of chiral pyridine-containing ligands often involves the modification of pre-existing pyridine scaffolds. diva-portal.org this compound could serve as a starting material for the synthesis of novel chiral ligands, where the vinyl group is functionalized to introduce a chiral center or a coordinating group. The resulting chiral ligands could then be employed in a variety of enantioselective transformations. For example, enantioselective additions of prochiral radicals to vinylpyridines have been achieved using a chiral Brønsted acid. figshare.com
Photochemical [2+2] cycloadditions of acyclic vinylpyridines have also been shown to proceed with enantioselectivity through the formation of a chiral ternary complex. nih.govacs.org The chloro-substituent on the vinyl group of this compound could influence the electronic properties and reactivity in such cycloadditions, potentially affecting the enantioselectivity of the process.
Table 3: Potential Stereoselective Reactions with this compound
| Reaction Type | Reagent/Catalyst | Potential Product | Stereochemical Outcome |
| Copper-catalyzed C-O coupling | Chiral alcohol | (E)-2-(2-alkoxyethenyl)pyridine | Retention of (E)-geometry |
| Palladium-catalyzed cross-coupling | Chiral organoborane | (E)-2-(2-alkylethenyl)pyridine | Stereospecific coupling |
| Asymmetric dihydroxylation | OsO₄, chiral ligand | Chiral diol | Enantioselective addition |
| Photochemical [2+2] cycloaddition | Chiral sensitizer | Chiral cyclobutane | Enantioselective cycloaddition |
Derivatization for Enhanced Analytical Detectability and Characterization (e.g., HPLC-DAD, LC-MS)
The accurate detection and quantification of compounds are crucial in various fields, including pharmaceutical analysis and environmental monitoring. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose. springernature.comresearchgate.netnih.govresearchgate.net However, some compounds may lack a strong chromophore or may not ionize efficiently, leading to poor detection sensitivity.
Chemical derivatization is a strategy used to modify the structure of an analyte to improve its detectability. nih.govhta-it.comresearchgate.netpsu.edu For HPLC-DAD analysis, a derivatizing agent that introduces a chromophore into the analyte molecule can significantly enhance its UV-Vis absorbance. researchgate.net For LC-MS analysis, derivatization can be used to improve ionization efficiency or to introduce a specific fragmentable group for tandem mass spectrometry (MS/MS) analysis. springernature.com
The reactive chloroethenyl group of this compound offers a handle for various derivatization reactions. For instance, nucleophilic substitution of the chlorine atom with a reagent containing a fluorescent tag or a strongly UV-absorbing moiety could be employed. Such derivatization would allow for highly sensitive detection by HPLC with fluorescence or DAD detectors.
For LC-MS analysis, derivatization can be tailored to enhance the signal in either positive or negative ionization modes. The pyridine nitrogen can be quaternized to create a permanently charged species, which would enhance its detection in positive ion mode. Alternatively, the vinyl chloride could be reacted with a reagent that introduces a readily ionizable group, such as a carboxylic acid or a sulfonic acid, to improve detection in negative ion mode. The development of a robust LC-MS/MS method would involve optimizing the fragmentation of the derivatized analyte to obtain specific and sensitive transitions for quantification. springernature.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly useful for the separation of polar and ionizable compounds like pyridine derivatives. nih.govhelixchrom.com
Table 4: Potential Derivatization Strategies for Enhanced Analysis of this compound
| Analytical Technique | Derivatization Strategy | Derivatizing Agent (Example) | Expected Improvement |
| HPLC-DAD | Introduction of a chromophore | 2,4-Dinitrophenylhydrazine | Enhanced UV-Vis absorbance |
| HPLC-Fluorescence | Introduction of a fluorophore | Dansyl chloride | High sensitivity fluorescence detection |
| LC-MS (Positive Ion) | Quaternization of pyridine nitrogen | Methyl iodide | Improved ionization efficiency |
| LC-MS/MS | Introduction of a specific fragmenting group | Reagent with a cleavable bond | Specific and sensitive quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
